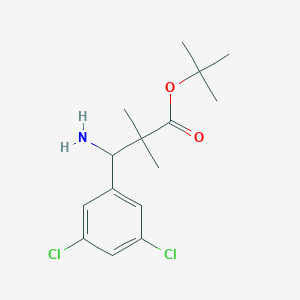

![molecular formula C17H16N2O3S B2566842 (Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313404-45-4](/img/structure/B2566842.png)

(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]thiazol derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . They are typically composed of phenyl and thiazole rings, as well as sulfur and nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed .

Aplicaciones Científicas De Investigación

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives, such as "(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide," have been identified as compounds of significant interest in medicinal chemistry due to their diverse biological activities. These activities range from antimicrobial and anti-inflammatory properties to potential anticancer applications. The unique structure of benzothiazoles enables them to interact with various biological targets, offering a promising scaffold for the development of new therapeutic agents. Notably, benzothiazole compounds have shown efficacy in the management of complex diseases, including neurological disorders and cancer, by modulating relevant biological pathways (Bhat & Belagali, 2020).

Synthetic Pathways and Chemical Properties

The synthesis and chemical properties of benzothiazole derivatives have been a subject of extensive research. Synthetic methodologies have evolved to allow for the efficient production of these compounds, enabling the exploration of their therapeutic potential. These synthetic routes typically involve the cyclization of thioamides and halides or the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. The flexibility in the synthetic approaches allows for the introduction of various functional groups, enhancing the pharmacological profile of the resulting compounds (Ibrahim, 2011).

Pharmacological Evaluation and Molecular Docking Studies

Pharmacological evaluation and molecular docking studies of benzothiazole derivatives have further confirmed their potential as bioactive molecules. These studies have provided insights into the mechanisms of action of benzothiazole compounds, revealing their ability to interact with various biological targets. Molecular docking simulations have been instrumental in identifying the binding modes of benzothiazole derivatives to enzymes and receptors, guiding the design of compounds with improved specificity and efficacy (Raut et al., 2020).

Mecanismo De Acción

The key mechanism of action of some benzamide compounds involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . Some of the synthesized benzamide compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Direcciones Futuras

The future directions in the research of similar compounds involve the design and development of potent antagonists, especially for the treatment of Parkinson’s disease . Further molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Propiedades

IUPAC Name |

3,5-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-14-6-4-5-7-15(14)23-17(19)18-16(20)11-8-12(21-2)10-13(9-11)22-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJLBUBBHNGMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2566767.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)

![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2566779.png)